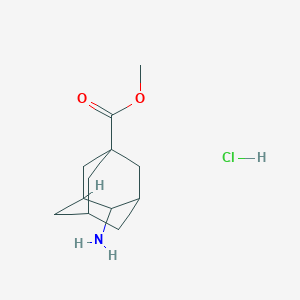
Methyl 4-aminoadamantane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アミノアダマンタン-1-カルボン酸メチル塩酸塩は、分子式C12H19NO2HClの有機化合物です。これはアダマンタンの誘導体であり、アダマンタンはユニークな構造特性と安定性で知られる三環式ケージ化合物です。
準備方法
合成経路と反応条件
4-アミノアダマンタン-1-カルボン酸メチル塩酸塩は、通常、4-アミノ-1-アダマンタン酸メチルと塩酸との反応によって合成されます。反応条件は、実験要件に基づいて調整できます。 このプロセスには、強い塩基の形成が含まれ、塩基は酸と反応して対応する塩を形成します .
工業生産方法
工業環境では、4-アミノアダマンタン-1-カルボン酸メチル塩酸塩の生産には、収率と純度を高くするために最適化された反応条件を使用した大規模合成が含まれます。この化合物は、通常、安定性を維持し、汚染を防ぐために、制御された環境で製造されます。
化学反応の分析
反応の種類
4-アミノアダマンタン-1-カルボン酸メチル塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、使用する試薬と条件に応じて、さまざまな生成物に酸化することができます。
還元: 還元反応は、この化合物を対応するアミンまたはその他の還元された形に変換することができます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな酸と塩基が含まれます。温度、圧力、溶媒などの反応条件は、目的の生成物を得るために慎重に制御されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用する特定の試薬と条件に依存します。たとえば、酸化はカルボン酸を生成し、還元はアミンを生成する可能性があります。置換反応は、さまざまな官能基化された誘導体を生じる可能性があります。
科学研究への応用
4-アミノアダマンタン-1-カルボン酸メチル塩酸塩は、以下を含む幅広い科学研究への応用を持っています。
化学: 複雑な有機分子とポリマーの合成のためのビルディングブロックとして使用されます。
生物学: 生物学的プロセスの研究に使用され、生化学アッセイのプローブとしても使用されます。
医学: 抗ウイルス、抗パーキンソン病、抗アルツハイマー病効果を含む、潜在的な治療的特性について調査されています.
産業: 特殊化学薬品、触媒、高度な材料の製造に使用されます。
科学的研究の応用
Methyl 4-aminoadamantane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological processes and as a probe for biochemical assays.
Industry: Utilized in the production of specialty chemicals, catalysts, and advanced materials.
作用機序
4-アミノアダマンタン-1-カルボン酸メチル塩酸塩の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、受容体または酵素に結合することによって、さまざまな生物学的プロセスを調節し、それらの活性を影響を与える可能性があります。正確な分子標的と経路は、特定の用途と使用状況に依存します。
類似の化合物との比較
4-アミノアダマンタン-1-カルボン酸メチル塩酸塩は、以下のような他の類似の化合物と比較できます。
アマンタジン: 抗ウイルスと抗パーキンソン病の特性で知られています。
リマンタジン: 類似の構造を持つ別の抗ウイルス化合物です。
メマンチン: アルツハイマー病の治療に使用されます。
これらの化合物は、4-アミノアダマンタン-1-カルボン酸メチル塩酸塩と構造的な類似性を共有していますが、特定の用途と作用機序が異なります。4-アミノアダマンタン-1-カルボン酸メチル塩酸塩のユニークさは、その汎用性の高い化学的特性と、さまざまな用途への潜在的な可能性にあります。
類似化合物との比較
Methyl 4-aminoadamantane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
These compounds share structural similarities with this compound but differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its versatile chemical properties and potential for diverse applications.
特性
IUPAC Name |
methyl 4-aminoadamantane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12;/h7-10H,2-6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANHEPNXZVTZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
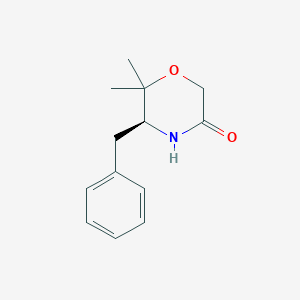
![Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757313.png)
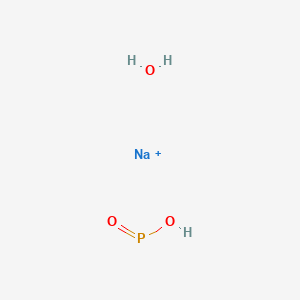
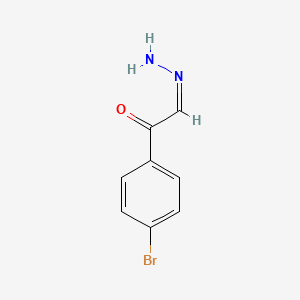

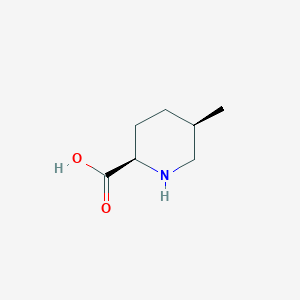
![[(3S)-3-cyclohexyloxiran-2-yl]methanol](/img/structure/B11757358.png)
![6-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B11757363.png)
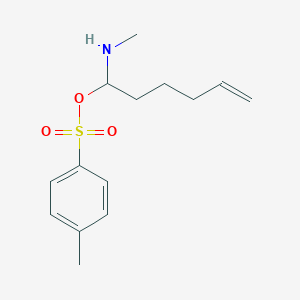
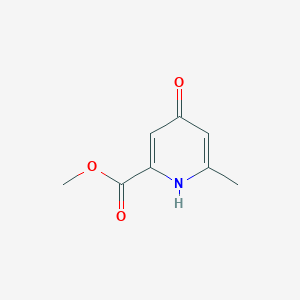
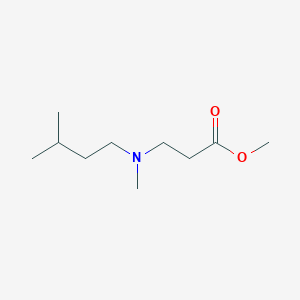
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757401.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)

